

2-Chloropropanal: A Technical Guide for Researchers

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CAS Number: 683-50-1

This technical guide provides an in-depth overview of **2-Chloropropanal**, a versatile chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its relevance in the synthesis of biologically active compounds.

Core Properties of 2-Chloropropanal

2-Chloropropanal, also known as α -chloropropionaldehyde, is a chlorinated aldehyde with the chemical formula C₃H₅ClO.[1][2] It is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its utility as a building block in organic synthesis stems from the reactivity of its two functional groups: the aldehyde and the α -chloro group.[3]

Physicochemical Data

The key physical and chemical properties of **2-Chloropropanal** are summarized in the table below for easy reference.



Property	Value
CAS Number	683-50-1
Molecular Formula	C₃H₅ClO
Molecular Weight	92.52 g/mol
Boiling Point	83.5 °C at 760 mmHg
Density	1.061 g/cm ³
Flash Point	7 °C
Vapor Pressure	75.1 mmHg at 25 °C
Refractive Index	1.4310 (estimate)
Solubility	Soluble in water and organic solvents.[1]

Synthesis and Experimental Protocols

2-Chloropropanal is primarily synthesized through the chlorination of propanal. Several methods have been developed to optimize this process for high purity and yield.

Synthesis of 2-Chloropropanal via Catalytic Chlorination

One efficient method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, in a non-aqueous solvent to minimize side reactions and simplify purification. [1]

Experimental Protocol:

- Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser, add dichloromethane (102 g, 1.2 moles) and a catalytic amount of a quaternary ammonium salt (e.g., tetramethylammonium chloride, 1.1 g, 0.01 moles).[1] The setup should be shielded from light.[2]
- Inert Atmosphere: Purge the system with nitrogen gas for 10 minutes.[1][2]
- Cooling: Cool the reaction mixture to a temperature between 0-5 °C using an ice bath.[1]

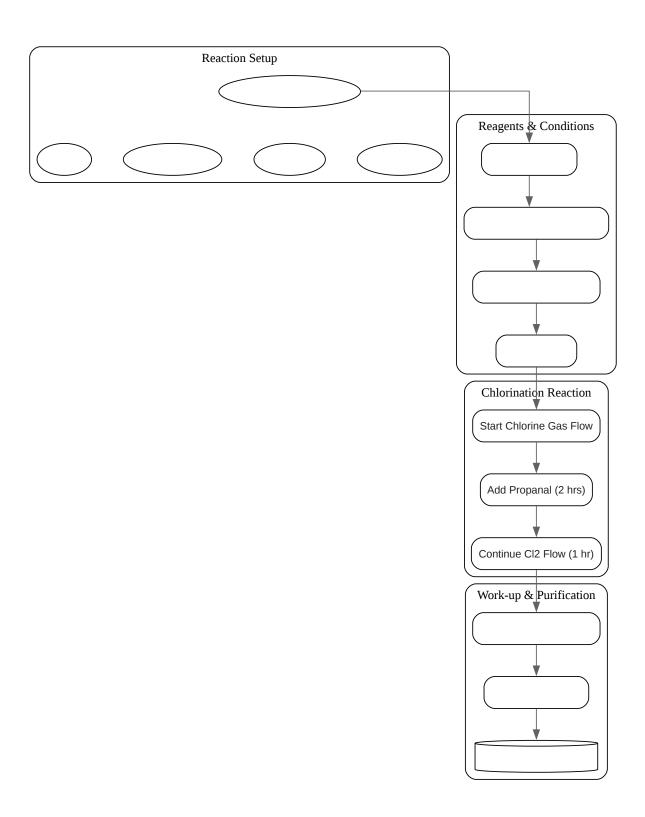
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- Chlorination: Begin bubbling chlorine gas through the solution at a controlled rate. After 10 minutes of chlorine introduction, start the dropwise addition of propanal (58.1 g, 1 mole) over a period of 2 hours, maintaining the temperature at 0-5 °C.[1]
- Reaction Completion: After the addition of propanal is complete, continue to bubble chlorine gas through the mixture for an additional hour.[1][2]
- Purging: Stop the chlorine flow and purge the system with nitrogen gas for 30 minutes to remove any excess dissolved chlorine.[1][2]
- Purification: The resulting chlorinated solution is then subjected to vacuum distillation. Collect the fraction at 60-62 °C / 185 mmHg to obtain 2-Chloropropanal with a purity of over 99%.
 [1][2]





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Caption: Workflow for the synthesis of **2-Chloropropanal**.



Key Chemical Reactions and Protocols

2-Chloropropanal's dual functionality allows it to participate in a variety of chemical transformations, making it a valuable intermediate.

Reduction to 2-Chloropropan-1-ol

The aldehyde group of **2-Chloropropanal** can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[4]

Illustrative Experimental Protocol (Adapted from general aldehyde reduction):

- Dissolution: In a round-bottomed flask, dissolve 2-Chloropropanal (1 equivalent) in ethanol or methanol at room temperature under stirring.[4]
- Cooling: Cool the solution in an ice bath to 0-5 °C.
- Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.25 to 0.5 equivalents, as each mole can provide four hydrides) in small portions to the cooled solution.
 Monitor for any temperature increase.[4]
- Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the solution is acidic. This should be performed in a fume hood as hydrogen gas is evolved.
- Work-up: Remove the solvent under reduced pressure. Add deionized water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-chloropropan-1-ol. Further purification can be achieved by distillation.[4]

Synthesis of 2-Amino-5-methylthiazole

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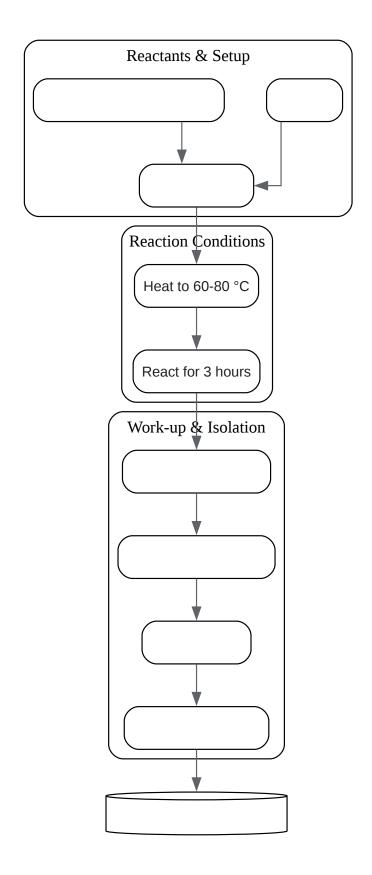


A significant application of **2-Chloropropanal** is in the synthesis of heterocyclic compounds. Its reaction with thiourea is a key step in producing 2-amino-5-methylthiazole, a crucial intermediate for pharmaceuticals and agrochemicals.[3]

Experimental Protocol:

- Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, prepare an aqueous solution of **2-Chloropropanal**.[3]
- Addition of Thiourea: To the stirred solution, add thiourea (approximately 0.9 to 1.1 molar equivalents relative to 2-Chloropropanal).[3]
- Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 3 hours.[3]
- Cooling and Neutralization: After the reaction is complete, cool the solution to room temperature. Neutralize the reaction mixture by the dropwise addition of a 25% sodium hydroxide aqueous solution.[3]
- Crystallization and Isolation: The product, 2-amino-5-methylthiazole, will crystallize out of the solution upon neutralization.[3]
- Purification: Collect the crystals by filtration and dry them under a vacuum to obtain the purified product.[3]





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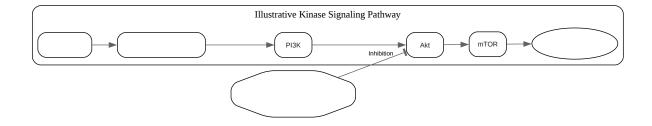
Caption: Synthesis of 2-Amino-5-methylthiazole.



Biological Relevance of Derivatives

While **2-Chloropropanal** itself is primarily a reactive intermediate, its derivatives, particularly those containing the 2-aminothiazole scaffold, are of significant interest in drug discovery. 2-aminothiazole derivatives have been reported to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

These compounds can interact with various biological targets and modulate key cellular signaling pathways. For instance, certain aminothiazole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The inhibition of specific kinases can disrupt signaling cascades that promote cell proliferation and survival.



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Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminothiazoles.

The diagram above illustrates how a derivative of **2-Chloropropanal**, a 2-aminothiazole compound, could potentially exert its anticancer effects by inhibiting a key protein like Akt in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently overactive in cancer and plays a central role in cell growth and survival. By blocking this pathway, such compounds can halt tumor progression.[7]

Safety and Handling



- **2-Chloropropanal** is a hazardous substance and must be handled with appropriate safety precautions.
- Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and is suspected of causing cancer.
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Always consult the Safety Data Sheet (SDS) before handling **2-Chloropropanal**.

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